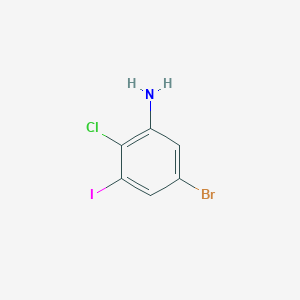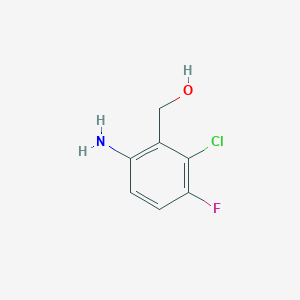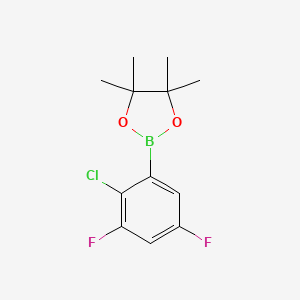
5-Bromo-2-chloro-3-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-3-iodobenzenamine: is an aromatic amine compound with the molecular formula C6H4BrClINH2. It is a halogenated derivative of benzenamine, featuring bromine, chlorine, and iodine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-iodobenzenamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Bromination: Starting with 2-chlorobenzenamine, bromination is carried out using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position.
Industrial Production Methods: Industrial production of 5-Bromo-2-chloro-3-iodobenzenamine follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-3-iodobenzenamine can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding aniline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted benzenamines depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Aniline derivatives.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-chloro-3-iodobenzenamine is used as a building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals. Its halogenated structure imparts desirable properties to these products, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-3-iodobenzenamine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The halogen atoms can enhance binding affinity to molecular targets, making it a potent compound in drug design.
Comparación Con Compuestos Similares
5-Bromo-2-chlorobenzenamine: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
2-Chloro-3-iodobenzenamine: Lacks the bromine substituent, affecting its reactivity and biological activity.
5-Bromo-3-iodobenzenamine: Lacks the chlorine substituent, altering its chemical properties.
Uniqueness: 5-Bromo-2-chloro-3-iodobenzenamine is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis and drug design.
Propiedades
Fórmula molecular |
C6H4BrClIN |
|---|---|
Peso molecular |
332.36 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-3-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-4(9)6(8)5(10)2-3/h1-2H,10H2 |
Clave InChI |
LALZKRYMRQQAJS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)Cl)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)



![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)


![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)
![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)

![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)



